(S)-(+)-allantoin (S)-(+)-allantoin Allantoin, also known as AI3-15281 and NSC-7606, is a diureide of glyoxylic acid. Allantoin is potentionally a treatment for epidermolysis bullosa. Several beneficial effects for allantoin as an active ingredient in over-the-counter cosmetics include: a moisturizing and keratolytic effect, increasing the water content of the extracellular matrix and enhancing the desquamation of upper layers of dead skin cells, increasing the smoothness of the skin; promoting cell proliferation and wound healing; and a soothing, anti-irritant, and skin protectant effect by forming complexes with irritant and sensitizing agents.
Brand Name: Vulcanchem
CAS No.: 3844-67-5
VCID: VC0003033
InChI: InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1
SMILES: C1(C(=O)NC(=O)N1)NC(=O)N
Molecular Formula: C4H6N4O3
Molecular Weight: 158.12 g/mol

(S)-(+)-allantoin

CAS No.: 3844-67-5

VCID: VC0003033

Molecular Formula: C4H6N4O3

Molecular Weight: 158.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-(+)-allantoin - 3844-67-5

Description

(S)-(+)-allantoin is an optically active form of allantoin, characterized by its (S)-(+)-configuration. It is a metabolite found in various organisms, including mice and certain strains of bacteria like Escherichia coli (strain K12, MG1655), as well as in plants such as Aristolochia triangularis and Glycine max . This compound is an enantiomer of (R)-(-)-allantoin, highlighting its unique stereochemical properties.

Biological Roles

(S)-(+)-allantoin plays a role as a metabolite in mice and certain microorganisms. In biological systems, allantoin generally serves as a product of uric acid metabolism, though this pathway is not present in humans . Allantoin itself is known for its role in wound healing and as a cosmetic ingredient due to its moisturizing properties .

Biological Occurrence

  • Organisms: Found in mice, Escherichia coli (strain K12, MG1655), Aristolochia triangularis, and Glycine max .

  • Metabolic Pathway: Part of the uric acid metabolism pathway in non-human organisms .

Research Findings

Research on allantoin has shown its potential in improving wound healing by regulating inflammatory responses and stimulating fibroblast activity . Additionally, allantoin has been reported to have anti-mutagenic effects and is considered safe for use in cosmetics, with minimal dermal irritation .

Wound Healing

EffectDescription
Inflammation RegulationReduces inflammatory response
Fibroblast StimulationStimulates fibroblast activity
Wound ContractionEnhances wound contraction in experimental models

Safety and Cosmetic Use

PropertyDescription
Dermal IrritationClassified as a none to weak irritant
MutagenicityNot mutagenic in Ames tests
Cosmetic ApplicationsUsed in various skincare products due to its moisturizing properties
CAS No. 3844-67-5
Product Name (S)-(+)-allantoin
Molecular Formula C4H6N4O3
Molecular Weight 158.12 g/mol
IUPAC Name [(4S)-2,5-dioxoimidazolidin-4-yl]urea
Standard InChI InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1
Standard InChIKey POJWUDADGALRAB-SFOWXEAESA-N
Isomeric SMILES [C@H]1(C(=O)NC(=O)N1)NC(=O)N
SMILES C1(C(=O)NC(=O)N1)NC(=O)N
Canonical SMILES C1(C(=O)NC(=O)N1)NC(=O)N
Appearance Solid powder
Synonyms Allantoin; AI3-15281; AI3 15281; AI315281; NSC 7606; NSC-7606; NSC7606;1-(2,5-dioxoimidazolidin-4-yl)urea
Reference Compounds from Ramazzina, et al. Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes. Nature Chemical Biology, 2006. 10.1038/nchembio768. http://www.nature.com/naturechemicalbiology
Werner et al. Ureide catabolism in Arabidopsis and Escherichia coli. Nature Chemical Biology, doi: 10.1038/nchembio.265, published online 22 November 2009 http://www.nature.com/naturechemicalbiology
PubChem Compound 439714
Last Modified Apr 15 2024

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